1,4-Bis(methylamino)anthraquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86161. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

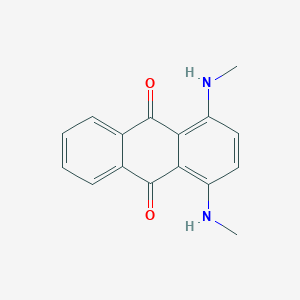

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16(14)20/h3-8,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSTVEDABRQTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062451 | |

| Record name | 9,10-Anthracenedione, 1,4-bis(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark blue or purple powder; [Alfa Aesar MSDS] | |

| Record name | Disperse Blue 14 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2475-44-7 | |

| Record name | Disperse Blue 14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,4-bis(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Blue 14 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-bis(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-bis(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of 1,4-Bis(methylamino)anthraquinone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 1,4-Bis(methylamino)anthraquinone (also known as Disperse Blue 14 or Solvent Blue 78), focusing on its core physicochemical properties, experimental protocols for its synthesis and characterization, and its role in biological signaling pathways.

Core Physicochemical Characteristics

This compound is an organic compound belonging to the anthraquinone family, widely utilized as a blue dye in plastics and resins and investigated for its biological activities.[1] Its fundamental properties are summarized below.

Quantitative Data Summary

The key physicochemical parameters for this compound are presented in the following table for ease of reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 1,4-Bis(methylamino)anthracene-9,10-dione | [2] |

| CAS Number | 2475-44-7 | [1][2] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][2][3] |

| Molecular Weight | 266.29 g/mol | [1][2][3] |

| Appearance | Blue to dark purple powder | [1][4] |

| Melting Point | 220-222 °C | [1][3] |

| Boiling Point | 409.5 °C (estimate) | [1][3] |

| Density | 1.1262 g/cm³ (estimate) | [1][3] |

| Water Solubility | 37.28 µg/L at 25 °C | [1][3] |

| pKa | 5.78 ± 0.20 (Predicted) | [3] |

| Maximum Absorption (λmax) | 595 nm, 644 nm | [3] |

Detailed Property Analysis

Solubility Profile: this compound is characterized by its poor solubility in water.[1][5] However, it demonstrates good solubility in a range of organic solvents, including acetone, ethanol, toluene, nitrobenzene, pyridine, and glacial acetic acid.[1][3][5] The molecule's largely hydrophobic anthraquinone core limits its aqueous solubility, while the polar methylamino groups allow for interactions with polar organic solvents.[5] The solubility can be sensitive to pH, as protonation of the amino groups under acidic conditions may enhance solubility in aqueous media.[5]

Chemical Nature and Stability: The compound appears as a blue or blue-black powder.[1] In the presence of concentrated sulfuric acid, it exhibits a reddish-brown color.[1] Anthraquinone derivatives are generally stable compounds, but should be stored in a dark place under an inert atmosphere at room temperature.[3]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

A common and effective method for synthesizing 1,4-diaminoanthraquinone derivatives involves the reaction of 1,4-dihydroxyanthraquinone (Quinizarin) with a primary amine.[6] The following protocol is adapted from this general procedure.

Objective: To synthesize this compound from 1,4-dihydroxyanthraquinone and methylamine.

Materials:

-

1,4-dihydroxyanthraquinone (Quinizarin)

-

Aqueous methylamine solution (e.g., 40%)

-

Pyridine (as solvent)

-

Hydrochloric acid (for neutralization)

-

Distilled water

-

Ethanol (for washing)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Büchner funnel and flask

Procedure:

-

Setup: Assemble a three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reactant Addition: In the flask, dissolve 1,4-dihydroxyanthraquinone in pyridine.

-

Reaction: While stirring, slowly add an excess of aqueous methylamine solution to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing cold water to precipitate the crude product.

-

Neutralization: Slowly add hydrochloric acid to neutralize any excess methylamine and pyridine.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with distilled water to remove salts, followed by a wash with cold ethanol to remove impurities.

-

Drying: Dry the purified product, a dark blue powder, in a vacuum oven.

Caption: General workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is determined using a standard digital melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is ramped slowly, and the range from which the sample begins to melt until it becomes completely liquid is recorded.

Determination of Solubility by UV-Vis Spectroscopy

This protocol is based on the methods used for other 1,4-diaminoanthraquinone derivatives.[6]

-

Stock Solution: Prepare a saturated solution of the compound in the desired solvent (e.g., acetone) by adding excess solute and stirring for 24 hours to ensure equilibrium.

-

Filtration: Filter the saturated solution to remove undissolved solid.

-

Serial Dilution: Prepare a series of dilutions of the saturated solution with known concentrations.

-

UV-Vis Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which is around 595-644 nm for this compound.[3]

-

Calibration Curve: Plot a calibration curve of absorbance versus concentration.

-

Solubility Calculation: Use the absorbance of the saturated solution and the calibration curve to determine its concentration, which represents the solubility.

Biological Activity and Signaling

Derivatives of anthraquinone are recognized for their diverse pharmacological profiles, including significant anticancer properties.[7] Several studies have shown that aminoanthraquinones can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[7][8][9]

One identified mechanism involves the activation of the ROS-JNK signaling pathway.[7][9] In this pathway, the anthraquinone compound leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress activates the c-Jun N-terminal kinase (JNK) pathway, which in turn triggers mitochondrial stress. The stressed mitochondria release cytochrome C into the cytoplasm, activating a cascade of caspases (cysteine proteases) that execute the final stages of apoptosis, leading to the death of the tumor cell.[7][9]

Caption: ROS-JNK mediated apoptosis induced by anthraquinone derivatives.

References

- 1. chembk.com [chembk.com]

- 2. 9,10-Anthracenedione, 1,4-bis(methylamino)- [webbook.nist.gov]

- 3. 2475-44-7 CAS MSDS (Disperse Blue 14) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06851A [pubs.rsc.org]

- 7. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental antitumor activity of aminoanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: Synthesis and Characterization of 1,4-Bis(methylamino)anthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Bis(methylamino)anthraquinone, a significant derivative of anthraquinone known for its applications as a dye (Disperse Blue 14, Solvent Blue 78) and as a scaffold in medicinal chemistry.[1][2][3] This document details established synthetic protocols, including reaction conditions and purification methods. Furthermore, it compiles the key physicochemical and spectroscopic data essential for the unambiguous identification and quality control of the compound. All quantitative data are presented in clear, tabular formats, and a detailed experimental workflow is visualized using the DOT language.

Introduction

This compound is a synthetic organic compound belonging to the class of anthraquinone derivatives. Its structure, characterized by the planar tricyclic anthraquinone core with two methylamino substituents at the C1 and C4 positions, is responsible for its distinct blue color.[1][2] This property has led to its widespread use as a solvent dye and a disperse dye for coloring various materials, including plastics, resins, and synthetic fibers.[1][4][5] Beyond its role as a colorant, the anthraquinone scaffold is of significant interest to drug development professionals due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. A thorough understanding of the synthesis and characterization of this compound is therefore crucial for researchers in both materials science and medicinal chemistry.

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with methylamine.[1][2] To facilitate the reaction, the leuco form of quinizarin (1,4-dihydroxyanthraquinone leuco) is often used in conjunction with quinizarin. The reaction is typically carried out in a solvent mixture, such as methanol and water, under pressure and at elevated temperatures.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 1,4-dihydroxyanthraquinone.

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on examples found in the patent literature for the synthesis of Solvent Blue 78 (this compound).[6]

Protocol 1: Synthesis at 85°C

-

Charging the Reactor: In a suitable pressure reactor, add 100g of methanol, 100g of water, 40g of 1,4-dihydroxyanthraquinone, and 6.7g of 1,4-dihydroxyanthraquinone leuco.

-

Initiating Stirring: Begin stirring the mixture.

-

Addition of Reactants: After 10 minutes of stirring, add 2g of a suitable surfactant (e.g., Peregal O) and 32.8g of monomethylamine hydrochloride.

-

Reaction Conditions: Seal the reactor and heat the mixture to 85°C. Maintain this temperature under constant stirring.

-

Reaction Monitoring and Work-up: After approximately 26 hours, the reaction is complete. Cool the reactor to below 40°C.

-

Isolation and Purification: Filter the resulting precipitate under suction. Wash the filter cake with hot water and dry to obtain this compound. The reported yield is 47.1g (91.2%).[6]

Protocol 2: Synthesis at 105°C

-

Charging the Reactor: In a pressure reactor, combine 100g of methanol, 100g of water, 40g of 1,4-dihydroxyanthraquinone, and 6.7g of 1,4-dihydroxyanthraquinone leuco.

-

Initiating Stirring: Start stirring the suspension.

-

Addition of Reactants: After 10 minutes, introduce 2g of a surfactant and 32.8g of monomethylamine hydrochloride.

-

Reaction Conditions: Seal the reactor and increase the temperature to 105°C. Maintain this temperature with continuous stirring.

-

Reaction Monitoring and Work-up: The reaction is typically complete after 16 hours. Cool the reaction mixture to below 40°C.

-

Isolation and Purification: Isolate the product by suction filtration, wash the solid with hot water, and dry. The reported yield is 47.6g (92%).[6]

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,4-Bis(methylamino)anthracene-9,10-dione | |

| Synonyms | Disperse Blue 14, Solvent Blue 78, C.I. 61500 | [7] |

| CAS Number | 2475-44-7 | [7] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [7] |

| Molecular Weight | 266.29 g/mol | [7] |

| Appearance | Dark blue to dark purple powder/crystals | [3] |

| Melting Point | 220-222 °C or 221-223 °C | [3] |

| Solubility | Insoluble in water; soluble in acetone, ethanol, toluene, nitrobenzene | [2][4] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | A ¹H NMR spectrum is available for "Disperse Blue 14", which is a synonym for the target compound.[8] Expected signals would include those for the methyl protons and the aromatic protons of the anthraquinone core. |

| ¹³C NMR | Expected signals would correspond to the methyl carbons, and the aromatic and carbonyl carbons of the anthraquinone scaffold. |

| IR Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the quinone, and C=C stretching of the aromatic rings. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 266.29). |

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocols offer a solid foundation for researchers to produce this compound in a laboratory setting. The compiled physicochemical and spectroscopic data will aid in the verification of the product's identity and purity. This information is valuable for professionals in both the chemical industry, for dye and polymer applications, and in the pharmaceutical field, for the development of novel therapeutic agents based on the anthraquinone scaffold.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Solvent Blue 78 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Solvent Blue 78 – Anthraquinone Dye – Ranbar Blue GP [ranbarr.com]

- 5. Solvent Blue 78 Transparent Blue Gp [colorbloomdyes.com]

- 6. Method for synthesizing solvent blue 78 - Eureka | Patsnap [eureka.patsnap.com]

- 7. 9,10-Anthracenedione, 1,4-bis(methylamino)- [webbook.nist.gov]

- 8. Disperse Blue 14(2475-44-7) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 1,4-Bis(methylamino)anthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Bis(methylamino)anthraquinone (CAS No. 2475-44-7), a key intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a centralized resource for characterization and analysis.

Chemical Structure and Properties

This compound is a disubstituted anthraquinone derivative with the following chemical structure:

Molecular Formula: C₁₆H₁₄N₂O₂[1] Molecular Weight: 266.29 g/mol [1] Appearance: Blue-black powder[2] Synonyms: Disperse Blue 14, Solvent Blue 78[1][2]

Spectroscopic Data

The following sections present a summary of the available and predicted spectroscopic data for this compound. Due to the limited availability of complete experimental spectra for this specific compound in the public domain, data from closely related analogs and general principles of spectroscopy for this class of compounds are also included to provide a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.0 | Broad Singlet | 2H | N-H (Amine) |

| ~8.2 - 8.4 | Multiplet | 2H | H-5, H-8 (Aromatic) |

| ~7.6 - 7.8 | Multiplet | 2H | H-6, H-7 (Aromatic) |

| ~7.1 - 7.3 | Singlet | 2H | H-2, H-3 (Aromatic) |

| ~3.0 - 3.2 | Doublet | 6H | -CH₃ (Methyl) |

Note: Predicted values are based on known spectra of related amino-substituted anthraquinones.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~182 - 184 | C=O (Carbonyl) |

| ~150 - 152 | C-N (Aromatic) |

| ~133 - 135 | Quaternary Aromatic Carbon |

| ~132 - 134 | C-H (Aromatic) |

| ~126 - 128 | C-H (Aromatic) |

| ~110 - 112 | C-H (Aromatic) |

| ~30 - 32 | -CH₃ (Methyl) |

Note: Predicted values are based on known spectra of related amino-substituted anthraquinones.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A study of similar anthraquinone derivatives reports broad amino group (N-H) stretching vibrations around 3225–3237 cm⁻¹ and carbonyl group (C=O) stretching vibrations around 1630–1669 cm⁻¹.[3]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Medium, Broad | N-H Stretch (Amine) |

| 3000 - 3100 | Weak | C-H Stretch (Aromatic) |

| 2800 - 3000 | Weak | C-H Stretch (Aliphatic) |

| 1630 - 1670 | Strong | C=O Stretch (Quinone) |

| 1580 - 1610 | Medium-Strong | C=C Stretch (Aromatic) |

| 1500 - 1550 | Medium-Strong | N-H Bend (Amine) |

| 1200 - 1300 | Medium | C-N Stretch (Aromatic Amine) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands in both the UV and visible regions. Generally, anthraquinones display π → π* transitions in the 220–350 nm range and a weaker n → π* transition at longer wavelengths, which is often shifted into the visible region by auxochromic substituents like amino groups.[4] For Disperse Blue 14, a synonym for the target compound, maximum absorption wavelengths (λmax) have been reported at 595 nm and 644 nm.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

| ~250 | Not Reported | Common organic solvents | π → π |

| ~320 | Not Reported | Common organic solvents | π → π |

| 595 | Not Reported | Not Specified | n → π* / Intramolecular Charge Transfer |

| 644 | Not Reported | Not Specified | n → π* / Intramolecular Charge Transfer |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound are not available in a single comprehensive source. However, the following are generalized procedures based on common practices for the analysis of anthraquinone derivatives.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5][6] The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm). A larger number of scans is typically required compared to ¹H NMR.

-

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed.[7][8] A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or dichloromethane).[9] This stock solution is then diluted to a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The sample solution is placed in a quartz cuvette (typically 1 cm path length). A reference cuvette containing the pure solvent is placed in the reference beam. The spectrum is recorded over a wavelength range of approximately 200-800 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. 1,4-Bis(mesitylamino)anthraquinone | C32H30N2O2 | CID 61042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]- [webbook.nist.gov]

- 8. 1-(Methylamino)anthraquinone [webbook.nist.gov]

- 9. jku.at [jku.at]

Solubility Profile of 1,4-Bis(methylamino)anthraquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,4-Bis(methylamino)anthraquinone (also known as Disperse Blue 14), a compound of interest in various industrial and research applications. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents logical workflows relevant to its synthesis and quality control.

Core Data Presentation: Solubility of this compound

The solubility of this compound is a critical parameter for its application in various processes, including dye formulation, chemical synthesis, and materials science. The following table summarizes the available solubility data in a range of organic solvents and water.

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Acetonitrile | 10 mg/mL | - | Not Specified |

| Ethanol | 10 mg/mL | Soluble[1] | Not Specified |

| Toluene | 1 mg/mL (0.01 g/10 mL) | Soluble[1] | Not Specified |

| Acetone | Data not available | Soluble[1][2] | - |

| Glacial Acetic Acid | Data not available | Soluble[1] | - |

| Nitrobenzene | Data not available | Soluble[1] | - |

| Pyridine | Data not available | Soluble[1] | - |

| Water | 37.28 µg/L[3] | Insoluble[1] | 25 |

Note: A conflicting water solubility of 10 mg/mL is reported by one supplier, which is likely an error given the compound's hydrophobic nature and other sources stating its insolubility in water.

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not widely published, a standard method utilizing UV-Visible spectrophotometry can be employed. This method is suitable for colored compounds and offers high sensitivity and reproducibility.

Determination of Solubility using UV-Visible Spectrophotometry

Objective: To quantitatively determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Principle: The concentration of a chromophoric substance in a solution is directly proportional to its absorbance at a specific wavelength, according to the Beer-Lambert Law. By establishing a calibration curve with solutions of known concentrations, the concentration of an unknown saturated solution can be determined.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., acetone, ethanol, toluene)

-

UV-Visible spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Cuvettes

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a relevant wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax). The reported λmax is approximately 595 nm and 644 nm.[3]

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of a specific concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container to create a slurry.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the undissolved solid to settle.

-

-

Measurement and Calculation:

-

Carefully withdraw a sample of the clear supernatant and filter it using a syringe filter to remove any suspended particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

-

Visualized Workflows

The following diagrams illustrate a representative synthesis pathway and a general quality control workflow for disperse dyes like this compound.

References

Synonyms for 1,4-Bis(methylamino)anthraquinone like Disperse Blue 14 and Solvent Blue 78.

An In-depth Technical Guide to 1,4-Bis(methylamino)anthraquinone and Its Synonyms, Disperse Blue 14 and Solvent Blue 78

This technical guide provides a comprehensive overview of this compound, an anthraquinone derivative known by its common synonyms Disperse Blue 14 and Solvent Blue 78. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and its emerging role in biological signaling pathways.

Chemical and Physical Properties

This compound is a synthetic dye characterized by its vibrant blue color.[1] It is widely used in the textile and plastics industries.[1][2][3] The fundamental properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Name | This compound | [4][5] |

| Synonyms | Disperse Blue 14, Solvent Blue 78, C.I. 61500 | [3][4][5] |

| CAS Number | 2475-44-7 | [3][4][5] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [4][5] |

| Molecular Weight | 266.29 g/mol | [5] |

| Appearance | Dark blue/purple powder/crystal | [1][4] |

| Melting Point | 220-222 °C | [3] |

| λmax | 595 nm, 644 nm (in Ethanol) | [3] |

| Solubility | Insoluble in water; Soluble in acetone, ethanol, glacial acetic acid, nitrobenzene, pyridine, and toluene. | [4] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with methylamine. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis from 1,4-Dihydroxyanthraquinone

Materials:

-

1,4-Dihydroxyanthraquinone (Leucoquinizarin can also be used)

-

Aqueous Methylamine solution

-

Sodium dithionite or Zinc powder (reducing agent)

-

Solvent (e.g., Methanol)

-

Filter paper and funnel

-

Reaction vessel with stirring and heating capabilities

-

Drying oven

Procedure:

-

To a reaction vessel, add 1,4-dihydroxyanthraquinone and a suitable solvent like methanol.

-

Add a reducing agent such as sodium dithionite or zinc powder to the mixture.

-

Under pressure and with continuous stirring, introduce an aqueous solution of monomethylamine to the vessel.

-

Heat the reaction mixture to a temperature of 50-55 °C and maintain it until the reaction is complete. The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC).[6]

-

Upon completion, cool the mixture to approximately 35 °C.

-

Filter the resulting precipitate and wash the filter cake with hot water until the filtrate is neutral.

-

Dry the purified product in an oven to obtain this compound as a blue powder.[6]

Analytical Methods

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective method for the analysis and quantification of this compound in various matrices.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV-Vis Detector

-

C18 analytical column

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate

-

This compound standard

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent. The extraction method will vary depending on the sample type (e.g., plastic, textile).

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution using a mixture of ammonium acetate buffer and acetonitrile is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 25 µL.

-

Column Temperature: 35 °C.

-

UV Detection: Monitor the absorbance at the λmax of the compound (around 595 nm and 644 nm).

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of anthraquinone derivatives as anticancer agents.[7] Some of these compounds have been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is triggered by an increase in reactive oxygen species (ROS).[2][8]

The proposed mechanism suggests that certain anthraquinone derivatives can elevate intracellular ROS levels.[9] This oxidative stress leads to the phosphorylation and activation of JNK.[2] Activated JNK can then trigger a downstream cascade, including mitochondrial stress and the release of cytochrome c, ultimately leading to apoptosis.[2][8]

References

- 1. diva-portal.org [diva-portal.org]

- 2. mdpi.com [mdpi.com]

- 3. 2475-44-7 CAS MSDS (Disperse Blue 14) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 9,10-Anthracenedione, 1,4-bis(methylamino)- [webbook.nist.gov]

- 6. Disperse Blue 14 synthesis - chemicalbook [chemicalbook.com]

- 7. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 1,4-Bis(methylamino)anthraquinone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of 1,4-Bis(methylamino)anthraquinone and its structurally related derivatives. Anthraquinones are a significant class of compounds, forming the core of several established anticancer drugs. The focus of this document is to detail the anticancer properties, mechanisms of action, and relevant experimental data associated with these specific derivatives, offering a valuable resource for ongoing research and development in oncology.

Anticancer Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including leukemia, colon cancer, and breast cancer.[1][2] The primary mechanisms contributing to their cytotoxicity involve the disruption of fundamental cellular processes, leading to cell cycle arrest and programmed cell death.

Inhibition of Topoisomerase II

A principal mechanism of action for many anthraquinone derivatives is the inhibition of Topoisomerase II (Top2).[3][4] These compounds act as "Topoisomerase poisons" by stabilizing the transient Top2-DNA covalent complex.[5][6] This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers downstream signaling cascades that can halt the cell cycle and induce apoptosis.[6]

Induction of Apoptosis via ROS-JNK Signaling

Several 1,4-diaminoanthraquinone derivatives have been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS).[1] An excess of intracellular ROS can initiate oxidative stress, a condition that activates multiple stress-response pathways, including the c-Jun N-terminal kinase (JNK) signaling cascade.[1][7] Activated JNK translocates to the mitochondria and the nucleus, where it modulates the activity of apoptosis-related proteins, such as the Bcl-2 family, and transcription factors like c-Jun, ultimately leading to the activation of caspases and execution of programmed cell death.[1][8]

Cell Cycle Arrest at G2/M Phase

The DNA damage induced by Topoisomerase II inhibition often triggers the G2/M DNA damage checkpoint, preventing cells from entering mitosis with compromised genomes.[9][10] Sensory kinases such as ATM and ATR are activated in response to DNA breaks. These kinases then phosphorylate and activate checkpoint kinases Chk1 and Chk2.[11][12] Chk1/Chk2, in turn, phosphorylate and inactivate the Cdc25 phosphatase. This prevents Cdc25 from activating the Cyclin B-Cdk1 complex, which is the master regulator of entry into mitosis, thereby causing the cell cycle to arrest in the G2 phase.[11][12]

Quantitative Biological Data

The in vitro cytotoxic potential of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize IC50 values for representative derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 1,4-Bis(dimethylamino)-9,10-anthraquinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 27 | PC3 (Prostate) | 2.5 | [13] |

| Derivative 28 | PC3 (Prostate) | 4.0 | [13] |

| Analogue 29 | P388 (Leukemia) | 1.3 (µg/mL) | Jin et al. |

| Analogue 30 | P388 (Leukemia) | 1.5 (µg/mL) | Jin et al. |

Table 2: Cytotoxicity of Various 1,4-Diaminoanthraquinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| ABQ-3 | HCT-116 (Colon) | 5.22 | [2] |

| ABQ-3 | MCF-7 (Breast) | 7.46 | [2] |

| ABQ-3 | K562 (Leukemia) | 0.82 | [2] |

| ABQ-3 | Jurkat (Leukemia) | 1.51 | [2] |

| Derivative 22 | AGS (Gastric) | 4.1 | [13] |

| Derivative 23 | AGS (Gastric) | 4.9 |[13] |

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the biological activity of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[15]

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[15]

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.

Methodology:

-

Cell Culture and Treatment: Culture 1-2 x 10^6 cells and treat with the test compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[3]

-

Washing: Wash the cell pellet with ice-cold PBS, centrifuge, and discard the supernatant.

-

Fixation: Resuspend the cells and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 30 minutes on ice or store at -20°C for later analysis.[17]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining.[17]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[18]

-

Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and aggregates. Collect fluorescence data on a linear scale for at least 10,000 events.[17]

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).[19]

Methodology:

-

Cell Culture and Treatment: Culture and treat approximately 1-5 x 10^5 cells with the test compound.[19]

-

Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at a low speed.

-

Washing: Wash the cells once with cold PBS.[19]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.[19] Gently vortex the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[19]

-

Flow Cytometry: Analyze the samples immediately (within 1 hour) by flow cytometry.[19]

-

Data Analysis:

-

Annexin V- / PI- : Live, viable cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Primarily necrotic cells.

-

References

- 1. JNK signaling pathway is a key modulator in cell death mediated by reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 4. Apoptosis Protocols | USF Health [health.usf.edu]

- 5. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analyzing the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 13. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. static.igem.wiki [static.igem.wiki]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Understanding the chromophore structure of 1,4-Bis(methylamino)anthraquinone.

A Technical Guide to the Chromophore of 1,4-Bis(methylamino)anthraquinone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known commercially as Disperse Blue 14 or Solvent Blue 78, is a synthetic dye belonging to the anthraquinone class.[1][2] Its vibrant blue color and stability make it significant in various industrial applications, including the coloring of plastics, resins, and synthetic fibers.[1][3] The core of its functionality lies in its chromophore, the part of the molecule responsible for absorbing light in the visible spectrum. This guide provides an in-depth analysis of the chromophore structure, leveraging spectroscopic data and outlining the experimental protocols necessary for its characterization. The fundamental structure consists of an anthraquinone core substituted with two methylamino groups at the C1 and C4 positions, which act as powerful auxochromes, fundamentally altering the electronic properties of the parent quinone system.

The Anthraquinone Chromophore Structure

The color of this compound arises from a sophisticated interplay between its structural components. The anthraquinone skeleton serves as the primary electron-accepting system (the chromophore), while the two methylamino groups at the 1 and 4 positions act as electron-donating auxochromes.

-

Anthraquinone Core : The parent anthraquinone molecule contains a system of conjugated double bonds across its three rings, including two carbonyl groups. This system allows for π → π* electronic transitions, which primarily absorb in the ultraviolet region.[4]

-

Auxochromic Effect : The nitrogen atoms of the methylamino groups possess lone pairs of electrons. These lone pairs extend the conjugated system through resonance, effectively donating electron density into the anthraquinone ring.

-

Intramolecular Charge Transfer (ICT) : The presence of strong electron-donating groups (-NHCH₃) and electron-accepting carbonyl groups (-C=O) within the same conjugated system facilitates an intramolecular charge transfer (ICT) upon excitation by light. This ICT significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs lower-energy light, shifting its maximum absorption wavelength (λmax) into the visible spectrum, which is perceived as a deep blue color.[4]

Caption: Logical flow of the chromophore's function in this compound.

Spectroscopic Characterization Data

The electronic and vibrational properties of the chromophore can be quantified through various spectroscopic techniques. The following tables summarize the expected data for this compound.

Table 1: UV-Visible Spectroscopic Data

The UV-Vis spectrum reveals the electronic transitions responsible for the molecule's color. The primary absorption band is attributed to the intramolecular charge transfer.

| Parameter | Wavelength | Solvent | Transition Type | Reference |

| λmax | ~550-650 nm | Dichloromethane, Ethanol, etc. | π → π* (ICT) | [4][5] |

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy identifies the key functional groups and vibrational modes within the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

| 3300 - 3400 | N-H Stretch | Secondary Amine (-NH-) | [6] |

| 2850 - 2960 | C-H Stretch | Methyl Group (-CH₃) | [6] |

| ~1630 | C=O Stretch (H-bonded) | Carbonyl | [7][8] |

| ~1580 | C=C Stretch | Aromatic Ring | [8] |

| ~1560 | N-H Bend | Secondary Amine (-NH-) | [9] |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and proton environments, confirming the molecular structure. The chemical shifts presented are approximate and can vary with solvent and experimental conditions.

| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~10.5 | Broad Singlet | N-H | [10] |

| ¹H | 7.5 - 8.5 | Multiplet | Aromatic Protons | [11][12] |

| ¹H | ~3.1 | Doublet | -N-CH₃ | [10] |

| ¹³C | >180 | Singlet | C =O | [13][14] |

| ¹³C | 110 - 155 | Singlet | Aromatic & Amine-substituted Carbons | [14][15] |

| ¹³C | ~30 | Singlet | -N-CH₃ | [15] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound.

Synthesis Protocol

This protocol is based on the condensation reaction of 1,4-dihydroxyanthraquinone (quinizarin) with monomethylamine.[1]

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Charging the Reactor : A suitable pressure vessel or autoclave is charged with 1,4-dihydroxyanthraquinone, an excess of aqueous methylamine solution (e.g., 25%), and a solvent such as pyridine or water.[1][16]

-

Reaction : The mixture is heated to a specified temperature (e.g., 130–135°C) and stirred continuously for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[16]

-

Isolation : After the reaction period, the vessel is cooled, causing the crude product to precipitate.

-

Purification : The solid is collected by filtration and washed thoroughly with hot water to remove unreacted starting materials and salts.[16] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, pyridine) or by column chromatography.[17][18]

Spectroscopic Analysis Protocol

This protocol outlines the standard procedures for obtaining the spectroscopic data required for structural confirmation.

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Methodology:

-

UV-Visible Spectroscopy : A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., dichloromethane, ethanol). The absorption spectrum is recorded using a dual-beam spectrophotometer over a range of 200-800 nm to determine the λmax.[5][19]

-

FTIR Spectroscopy : A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. The spectrum is recorded using an FTIR spectrometer.[7][9]

-

NMR Spectroscopy : The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[11][20]

Conclusion

The distinct blue color of this compound is a direct result of its chromophoric structure. The combination of the electron-accepting anthraquinone core with electron-donating methylamino groups facilitates a strong intramolecular charge transfer, shifting light absorption deep into the visible spectrum. This understanding, supported by robust spectroscopic data and well-defined experimental protocols, is fundamental for quality control in industrial applications and for the rational design of new anthraquinone-based molecules in materials science and drug development.

References

- 1. chembk.com [chembk.com]

- 2. 9,10-Anthracenedione, 1,4-bis(methylamino)- [webbook.nist.gov]

- 3. This compound (2475-44-7) at Nordmann - nordmann.global [nordmann.global]

- 4. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Anthraquinone(84-65-1) 13C NMR [m.chemicalbook.com]

- 14. 1,4-Diamino anthraquinone(128-95-0) 13C NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

Health and Safety in Handling 1,4-Bis(methylamino)anthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations essential for the handling of 1,4-Bis(methylamino)anthraquinone (CAS No. 2475-44-7), a synthetic dye also known as Disperse Blue 14. Due to its potential health hazards, stringent safety protocols are imperative in research and development settings. This document outlines the toxicological profile, recommended handling procedures, and emergency responses based on available scientific data.

Toxicological Profile

This compound is classified as a substance with potential health risks, including skin sensitization, eye irritation, and genotoxicity. The primary routes of occupational exposure are inhalation of dust particles and dermal contact.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited. The available data is summarized in the table below.

| Test Species | Route of Administration | Toxicological Endpoint | Value | Reference |

| Mouse | Intravenous | LD50 | 180 mg/kg | [1][2] |

LD50: Lethal Dose, 50% - the dose required to kill half the members of a tested population.

Skin and Eye Irritation

The compound is reported to be irritating to the eyes, respiratory system, and skin.[1] It is also classified as a moderate skin sensitizer.[3]

Sensitization

Studies on analogous disperse dyes have demonstrated a potential for skin sensitization. Disperse Blue 1, a closely related compound, has been categorized as a moderate sensitizer.[3]

Genotoxicity and Carcinogenicity

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the toxicological profile of this compound. The following sections describe the methodologies for key toxicological assays.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The LLNA is a validated method for assessing the skin sensitization potential of chemicals. A biphasic protocol has been effectively used to evaluate various disperse dyes, including the closely related Disperse Blue 1.[3]

Methodology:

-

Animal Model: CBA/J mice are typically used.

-

Sensitization Phase (Days 1-3): A shaved area on the back of each mouse (approximately 2 cm²) is treated once daily with 50 µL of the test substance solution.[3]

-

Resting Phase (Days 4-14): No treatment is applied.[3]

-

Challenge Phase (Days 15-17): The dorsum of both ears is treated with 25 µL of the test solution.[3]

-

Endpoint Measurement (Day 19): Mice are euthanized, and the draining auricular lymph nodes are excised. The following parameters are measured and compared to a vehicle-treated control group:

A significant increase in lymph node cell proliferation in the test group compared to the control group indicates a positive sensitization response.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[6][7][8]

Methodology:

-

Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

-

Application: The test substance is applied topically to the surface of the tissue.

-

Exposure: The exposure time is typically 60 minutes.[9]

-

Viability Assessment: After exposure and a post-incubation period, tissue viability is determined using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[7]

-

Classification: A reduction in tissue viability below a certain threshold (e.g., 50%) compared to a negative control is indicative of an irritant potential.[6][7]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the logical relationships in the toxicological assessment and the potential mechanism of genotoxicity, the following diagrams are provided.

References

- 1. chembk.com [chembk.com]

- 2. 2475-44-7 CAS MSDS (Disperse Blue 14) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of genotoxic metabolites from anthraquinone glycosides, present in Rubia tinctorum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iivs.org [iivs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Staining Cell Nuclei with 1,4-Bis(methylamino)anthraquinone

For Research Use Only.

Introduction

1,4-Bis(methylamino)anthraquinone, also known as Disperse Blue 14, is a synthetic dye belonging to the anthraquinone family.[1] Anthraquinone derivatives are noted for their diverse applications, including roles as fluorescent probes in biological research.[2] Structurally similar compounds, such as the well-characterized DRAQ5™, are cell-permeable DNA dyes used for nuclear counterstaining in both live and fixed cells.[3] The planar structure of the anthraquinone core allows it to intercalate into the DNA double helix, a mechanism that typically results in a significant increase in fluorescence emission.[3][4]

These application notes provide a detailed, representative protocol for the use of this compound as a fluorescent stain for cell nuclei. The provided methodologies are based on established principles for nuclear staining and the known physicochemical properties of this compound.[1][5] Researchers should note that specific parameters such as optimal concentration and incubation times may require optimization for different cell types and experimental conditions.

Physicochemical & Fluorescent Properties

This compound is a blue powder that is insoluble in water but soluble in organic solvents such as DMSO, acetone, and ethanol.[1] This necessitates the preparation of a stock solution in a suitable organic solvent. While comprehensive spectral data for its application as a DNA stain is not widely published, its absorption maxima are known. The emission maximum provided below is an estimate based on typical Stokes shifts for similar fluorophores and should be determined empirically.

Data Presentation

The following table summarizes the key quantitative data for this compound as a nuclear stain, with DRAQ5™ provided for comparison.

| Property | This compound (Estimated) | DRAQ5™ (Established) |

| Excitation Maximum (λex) | ~644 nm | 646 nm[3] |

| Emission Maximum (λem) | ~660 - 720 nm (requires optimization) | 681 nm / 697 nm (intercalated)[3] |

| Recommended Stock Solution | 1-10 mM in DMSO | 5 mM in DMSO |

| Working Concentration | 1-10 µM | 0.5-5 µM[3] |

| Incubation Time (Live Cells) | 15-30 minutes at 37°C | 5-30 minutes at 37°C[3] |

| Incubation Time (Fixed Cells) | 10-20 minutes at Room Temperature | 10-20 minutes at Room Temperature[3] |

| Cell Permeability | Expected to be cell-permeant | Cell-permeant[3] |

| Wash Step Required | Optional (may improve signal-to-noise) | No |

Mandatory Visualization

Signaling Pathways and Mechanisms

The proposed mechanism for nuclear staining by this compound involves its insertion, or intercalation, between the base pairs of the DNA double helix. This binding event restricts the molecule's rotational freedom and alters its electronic environment, leading to a significant enhancement of its fluorescence.

Caption: Proposed mechanism of this compound nuclear staining.

Experimental Workflows

The following diagram outlines the general workflow for staining both live and fixed cells with this compound.

Caption: Experimental workflow for live and fixed cell nuclear staining.

Experimental Protocols

Disclaimer: The following protocols are representative and should be optimized for your specific cell type and experimental setup. Always handle DMSO and dyes with appropriate personal protective equipment.

Reagent Preparation

-

10 mM Stock Solution: Based on its solubility, prepare a stock solution of this compound in high-quality, anhydrous DMSO.[1] For a 10 mM stock, dissolve 2.66 mg of the compound (MW: 266.29 g/mol ) in 1 mL of DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

-

Staining Solution (Working Solution): On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 1-10 µM in the appropriate buffer or cell culture medium. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, and 10 µM) to determine the optimal signal-to-noise ratio.

Protocol for Staining Live Cells

This protocol is suitable for imaging the nuclei of living cells in real-time.

-

Cell Culture: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dish, chamber slide) and culture until they reach the desired confluency.

-

Prepare Staining Solution: Dilute the 10 mM stock solution to the desired final concentration (e.g., 5 µM) in pre-warmed, complete cell culture medium.

-

Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

-

Imaging:

-

No-Wash Option: Image the cells directly in the staining solution. This is often sufficient for dyes with high DNA-binding affinity.

-

Wash Option: To potentially improve the signal-to-noise ratio, aspirate the staining solution, wash the cells once or twice with pre-warmed imaging buffer (e.g., PBS or HBSS), and add fresh buffer for imaging.[5]

-

-

Microscopy: Use a fluorescence microscope equipped with a laser line or filter set appropriate for excitation near 644 nm (e.g., 633 nm or 647 nm laser). Collect emission in the far-red channel (e.g., a long-pass filter above 660 nm or a bandpass filter of 660-720 nm). Note: The optimal emission filter should be determined empirically.

Protocol for Staining Fixed and Permeabilized Cells

This protocol is intended for use as a nuclear counterstain in immunofluorescence or other fixed-cell imaging applications.

-

Fixation and Permeabilization: Fix and permeabilize cells or tissue sections according to your standard protocol (e.g., with 4% paraformaldehyde followed by 0.1% Triton X-100 in PBS).

-

Immunostaining (if applicable): Complete all primary and secondary antibody incubation steps as required by your immunofluorescence protocol.

-

Washing: After the final wash step of your primary protocol, ensure cells are washed thoroughly with PBS.

-

Prepare Staining Solution: Dilute the 10 mM stock solution to the desired final concentration (e.g., 5 µM) in PBS.

-

Staining: Add the staining solution to the fixed cells, ensuring the sample is completely covered.

-

Incubation: Incubate for 10-20 minutes at room temperature, protected from light.

-

Mounting: Aspirate the staining solution. A final wash step is typically not required, but can be performed with PBS if high background is observed. Mount the coverslip using an appropriate mounting medium.

-

Microscopy: Image the cells using the excitation and emission settings described in the live-cell protocol (ex: ~644 nm, em: ~660-720 nm).

References

- 1. 1,4-Bis(mesitylamino)anthraquinone | C32H30N2O2 | CID 61042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chembk.com [chembk.com]

- 5. spectrabase.com [spectrabase.com]

1,4-Bis(methylamino)anthraquinone: A Potential but Unexplored Candidate for Fluorescent Cellular Imaging

Application Note

Introduction

1,4-Bis(methylamino)anthraquinone, also known commercially as Disperse Blue 14, is a synthetic dye belonging to the anthraquinone class of compounds.[1][2] While extensively used in the textile and plastics industries for its vibrant blue coloration, its application as a fluorescent probe for cellular imaging is not well-documented in scientific literature.[1][2] However, the inherent chemical structure of the anthraquinone core, which is present in several known DNA and cellular stains, suggests that this compound could possess latent fluorescent properties amenable to biological imaging.[3][4] This document provides an overview of the known characteristics of this compound and presents a generalized, hypothetical protocol for its evaluation as a fluorescent cellular probe.

Physicochemical and Spectral Properties

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1,4-Bis(methylamino)anthracene-9,10-dione | [2] |

| Synonyms | Disperse Blue 14, C.I. 61500 | [1][2] |

| CAS Number | 2475-44-7 | [2] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [2] |

| Molecular Weight | 266.29 g/mol | [2] |

| Appearance | Dark purple powder/crystal | [2] |

| Melting Point | 220-222 °C | [6] |

| Solubility | Insoluble in water; Soluble in acetone, ethanol, glacial acetic acid, pyridine, toluene | [5] |

| Absorption Maxima (λmax) | 595 nm, 644 nm | [6] |

Principle of (Hypothetical) Application in Cellular Imaging

The potential of this compound as a fluorescent probe would rely on its ability to be taken up by living cells, exhibit fluorescence upon excitation with an appropriate light source, and ideally, localize to specific cellular compartments. The fluorescence of anthraquinone derivatives is often influenced by their molecular structure and the surrounding microenvironment.[7] For instance, other amino-substituted anthraquinones like DRAQ5 and CyTRAK Orange are known to bind to nucleic acids, a property that could be investigated for this compound.[3] A generalized workflow for evaluating a novel compound like this compound for cellular imaging is depicted below.

Experimental Protocols (Hypothetical)

The following are generalized protocols for the initial evaluation of this compound as a fluorescent probe. These are not validated and would require significant optimization.

1. Preparation of Stock and Working Solutions

-

Stock Solution (10 mM):

-

Weigh out 2.66 mg of this compound.

-

Dissolve in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Vortex until fully dissolved.

-

Store at -20°C in small aliquots, protected from light.

-

-

Working Solution (1-10 µM):

-

On the day of the experiment, thaw a stock solution aliquot.

-

Dilute the stock solution in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (e.g., 1 µL of 10 mM stock in 10 mL of media for a 10 µM working solution).

-

2. Live-Cell Staining and Imaging

-

Cell Preparation:

-

Seed cells (e.g., HeLa, A549) on glass-bottom imaging dishes or chamber slides.

-

Culture cells in a suitable medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.

-

-

Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed working solution of this compound to the cells.

-

Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells 2-3 times with pre-warmed PBS or imaging buffer to minimize background fluorescence from unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters. Based on the absorption maxima, excitation could be attempted in the 580-620 nm range, with emission collection at longer wavelengths. These settings would need to be determined empirically.

-

Considerations and Potential Challenges

-

Cytotoxicity: Anthraquinone derivatives have been reported to exhibit cytotoxicity, and some are used as anticancer agents.[8] It is crucial to assess the toxicity of this compound at the working concentrations used for imaging to ensure that the observed cellular effects are not due to probe-induced cell death. Standard cytotoxicity assays (e.g., MTT, LDH) should be performed.

-